3-Amino-1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one hydrochloride
Overview
Description
“3-Amino-1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one hydrochloride” is a chemical compound with the CAS Number: 1311315-92-0 . It has a molecular weight of 256.73 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-3-oxo-1-propanamine hydrochloride . The InChI code for this compound is 1S/C12H16N2O2.ClH/c13-6-5-12(15)14-7-8-16-11-4-2-1-3-10(11)9-14;/h1-4H,5-9,13H2;1H .Scientific Research Applications
Dopaminergic Activity
Research on substituted tetrahydro-1H-3-benzazepines, which are structurally related to the compound , has shown potential dopaminergic activity. These compounds have been synthesized and evaluated for their agonistic properties on central and peripheral dopamine receptors. The dopaminergic activity was determined through various assays, including effects on renal blood flow in anesthetized dogs and rotational effects in rats with lesions in the substantia nigra. The study identified compounds with significant central dopaminergic activity, highlighting the role of lipophilicity and specific substitutions in enhancing biological activity (Pfeiffer et al., 1982).
Angiotensin Converting Enzyme Inhibition
Another research avenue involves the synthesis of 3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetic acid derivatives, which were tested for their inhibitory activity against the angiotensin-converting enzyme (ACE). This study aimed to explore the structure-activity relationship within this series, with some compounds showing potent inhibitory activity in vivo. This suggests potential therapeutic applications in managing conditions like hypertension (Stanton et al., 1985).
Synthesis and Evaluation of β-Turn Properties
The synthesis of 4-amino-tetrahydro-2-benzazepin-3-one derivatives, designed as tetrapeptide mimetics, highlights another research application. These compounds were evaluated for their propensity to adopt β-turn conformations, which are significant in peptide and protein biology. This research contributes to the understanding of peptide mimicry and the design of peptide-based therapeutics (Rompaey et al., 2006).
Neuroprotection and Anti-ischemic Effects
New derivatives possessing the benzoxazepine scaffold have been synthesized and shown a high affinity for the 5-HT1A receptor, with selectivity over the dopamine D2 receptor. One of these compounds demonstrated significant neuroprotective activity in a model of transient middle cerebral artery occlusion, suggesting potential for treating ischemic conditions (Kamei et al., 2001).
Anti-proliferative Agents
The exploration of 3-substituted 1,5-benzoxathiepin derivatives, related to the benzoxazepine class, has identified compounds with anti-proliferative activity against various cancer cell lines. This research underscores the potential of such compounds in cancer therapy, particularly in targeting breast and ovarian cancers (Mahfoudh et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-Amino-1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one hydrochloride are currently unknown. The compound is a relatively new chemical entity and research into its specific targets is ongoing .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interaction with its targets . .
Properties
IUPAC Name |
3-amino-1-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c13-6-5-12(15)14-7-8-16-11-4-2-1-3-10(11)9-14;/h1-4H,5-9,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZLKMNBCZHTDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CN1C(=O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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